1,4-Bis(4-amino-2-cyanophenoxy)benzene
Description
1,4-Bis(4-amino-2-cyanophenoxy)benzene is an aromatic diamine featuring a central benzene ring linked to two 4-amino-2-cyanophenoxy groups via ether bonds. This compound combines electron-donating amino (-NH₂) and electron-withdrawing cyano (-CN) substituents, which synergistically influence its electronic, thermal, and solubility properties.
Properties
IUPAC Name |
5-amino-2-[4-(4-amino-2-cyanophenoxy)phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c21-11-13-9-15(23)1-7-19(13)25-17-3-5-18(6-4-17)26-20-8-2-16(24)10-14(20)12-22/h1-10H,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAJTBWUNKXTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C#N)OC3=C(C=C(C=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1,4-Bis(4-amino-2-cyanophenoxy)benzene and its analogs:
Thermal and Solubility Properties
- 1,4-Bis(4-aminophenoxy)benzene: Exhibits high thermal stability (decomposition >400°C) due to rigid backbone and hydrogen bonding between -NH₂ groups . Limited solubility in polar solvents (e.g., DMF, NMP) necessitates structural modifications for processability.
- This compound: The -CN groups are expected to improve solubility in aprotic solvents (e.g., DMSO) while maintaining thermal resistance. The electron-withdrawing nature of -CN may reduce chain packing, lowering crystallinity compared to its non-cyano analog.
Optical and Electronic Behavior
- 1,4-Bis(4-methylstyryl)benzene Nanocrystals: Display absorption/emission shifts (blue shift in THF: λabs = 350 nm; red shift in water: λem = 450 nm) due to quantum confinement and solvent interactions .
- 1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene: Theoretical calculations (MP2/6-31G**) predict significant hyperpolarizability (β = 1.31 × 10⁻²⁹ esu), suggesting utility in nonlinear optics (NLO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
